trans-11-Eicosenoic acid trans-11-Eicosenoic acid 11(E)-Eicosenoic acid is a very long-chain ω-9 fatty acid that is a trans monounsaturated isomer of arachidic acid. 11(E)-Eicosenoic acid is one of several monounsaturated 20-carbon fatty acids. The combined C20:1 isomers constitute 70% of the total fatty acid pool in jojoba seed oil isolated from plants in the Arizona desert. Unlike other eicosenoic fatty acids, 11(E)-eicosenoic acid does not inhibit leukotriene B4 (Ki = 1,150 µM in a radioligand binding assay in pig neutrophil membranes) or affect telomerase activity.
Eicosenoic Acid is a monounsaturated long-chain fatty acid with a 20-carbon backbone and the sole double bond originating from the 5th, 6th, 7th, 9th, 11th 12th or 15th positions from the methyl end.
Brand Name: Vulcanchem
CAS No.: 62322-84-3
VCID: VC21248878
InChI: InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)/b10-9+
SMILES: CCCCCCCCC=CCCCCCCCCCC(=O)O
Molecular Formula: C20H38O2
Molecular Weight: 310.5 g/mol

trans-11-Eicosenoic acid

CAS No.: 62322-84-3

Cat. No.: VC21248878

Molecular Formula: C20H38O2

Molecular Weight: 310.5 g/mol

* For research use only. Not for human or veterinary use.

trans-11-Eicosenoic acid - 62322-84-3

Specification

Description 11(E)-Eicosenoic acid is a very long-chain ω-9 fatty acid that is a trans monounsaturated isomer of arachidic acid. 11(E)-Eicosenoic acid is one of several monounsaturated 20-carbon fatty acids. The combined C20:1 isomers constitute 70% of the total fatty acid pool in jojoba seed oil isolated from plants in the Arizona desert. Unlike other eicosenoic fatty acids, 11(E)-eicosenoic acid does not inhibit leukotriene B4 (Ki = 1,150 µM in a radioligand binding assay in pig neutrophil membranes) or affect telomerase activity.
Eicosenoic Acid is a monounsaturated long-chain fatty acid with a 20-carbon backbone and the sole double bond originating from the 5th, 6th, 7th, 9th, 11th 12th or 15th positions from the methyl end.
CAS No. 62322-84-3
Molecular Formula C20H38O2
Molecular Weight 310.5 g/mol
IUPAC Name (E)-icos-11-enoic acid
Standard InChI InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H,21,22)/b10-9+
Standard InChI Key BITHHVVYSMSWAG-MDZDMXLPSA-N
Isomeric SMILES CCCCCCCC/C=C/CCCCCCCCCC(=O)O
SMILES CCCCCCCCC=CCCCCCCCCCC(=O)O
Canonical SMILES CCCCCCCCC=CCCCCCCCCCC(=O)O

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